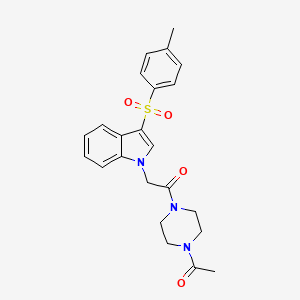
1-(4-acetylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-acetylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-acetylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone, identified by its CAS number 946358-69-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H25N3O4S, with a molecular weight of 439.5 g/mol. The compound features a piperazine moiety, which is commonly associated with various pharmacological effects.
| Property | Value |
|---|---|
| CAS Number | 946358-69-6 |
| Molecular Formula | C23H25N3O4S |
| Molecular Weight | 439.5 g/mol |
| Purity | ≥95% |
Anticancer Activity
Recent studies have indicated that compounds containing piperazine and indole structures exhibit anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The presence of the tosyl group enhances the lipophilicity, potentially improving cellular uptake and bioavailability.
Enzyme Inhibition
Research has demonstrated that piperazine derivatives can act as inhibitors of human acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Virtual screening methods have suggested that similar compounds exhibit binding affinity at both the peripheral anionic site and catalytic sites of AChE, indicating their potential as therapeutic agents in neuroprotection.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Preliminary assays have indicated that derivatives with similar functional groups possess moderate antibacterial and antifungal properties. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indole-piperazine derivatives, including compounds structurally related to this compound. These compounds were tested against human cancer cell lines (e.g., HeLa and MCF7). Results showed that certain derivatives led to a significant reduction in cell viability, with IC50 values in the low micromolar range, suggesting strong anticancer potential.
Case Study 2: Neuroprotective Effects
A separate investigation focused on the neuroprotective effects of piperazine derivatives against AChE. The study utilized molecular docking simulations alongside in vitro assays to evaluate binding affinities and enzyme inhibition rates. Results indicated that certain derivatives effectively inhibited AChE activity by over 60%, supporting their development as potential treatments for Alzheimer's disease.
Propriétés
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-[3-(4-methylphenyl)sulfonylindol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-17-7-9-19(10-8-17)31(29,30)22-15-26(21-6-4-3-5-20(21)22)16-23(28)25-13-11-24(12-14-25)18(2)27/h3-10,15H,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRADFIFBECZLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCN(CC4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














